molecular formula C26H31ClN4OS B6585756 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide CAS No. 1224016-03-8

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Cat. No.: B6585756
CAS No.: 1224016-03-8
M. Wt: 483.1 g/mol
InChI Key: NRDMIAPIJCKVSO-UHFFFAOYSA-N
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Description

This compound belongs to the class of 1,4,8-triazaspiro[4.5]deca-1,3-diene derivatives, characterized by a spirocyclic core functionalized with sulfanyl-linked acetamide groups. Its structure features a 4-tert-butylphenyl substituent at position 3 of the triazaspiro ring and an N-(4-chlorophenyl)acetamide moiety. Crystallographic studies of analogous compounds often employ programs like SHELXL for refinement and ORTEP-III for structural visualization, suggesting similar methodologies could apply to this compound .

Properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClN4OS/c1-25(2,3)19-7-5-18(6-8-19)23-24(30-26(29-23)13-15-31(4)16-14-26)33-17-22(32)28-21-11-9-20(27)10-12-21/h5-12H,13-17H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDMIAPIJCKVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCN(CC3)C)N=C2SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds exhibit variations in substituents, which critically impact physicochemical properties and hypothetical biological activity:

Table 1: Structural and Functional Comparison

Compound Name R₁ (Triazaspiro Position 3) R₂ (Acetamide N-Substituent) Key Structural Features Molecular Weight (g/mol)
Target Compound: 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide 4-tert-butylphenyl 4-chlorophenyl High steric bulk (tert-butyl), electron-withdrawing Cl ~527.1 (calculated)
Analog 1: 2-{[3-(4-Chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide 4-chlorophenyl 2,3-dimethylphenyl Ethyl group at position 8; electron-donating methyl groups on phenyl ~529.0 (reported)
Analog 2: 2-{[3-(4-Bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide 4-bromophenyl 2,4-dimethoxyphenyl Bromine (heavier halogen) at R₁; methoxy groups (electron-donating) at R₂ ~587.0 (calculated)

Key Findings:

Steric and Electronic Effects :

  • The tert-butyl group in the target compound increases steric hindrance compared to the smaller ethyl (Analog 1) or methyl groups. This may reduce binding flexibility but improve metabolic resistance to oxidative enzymes.
  • Halogen Substituents : The 4-chlorophenyl (target) and 4-bromophenyl (Analog 2) groups differ in electronegativity and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions but reduce solubility compared to chlorine .

In contrast, Analog 1’s 2,3-dimethylphenyl substituent introduces steric crowding, while Analog 2’s 2,4-dimethoxyphenyl group increases electron density, possibly altering binding site interactions .

Computational and Crystallographic Insights :

  • Structural analyses of similar compounds rely on tools like SHELXL for refinement and WinGX for crystallographic data management, implying comparable approaches for the target compound .
  • The triazaspiro core likely adopts a rigid conformation due to spirocyclic strain, as observed in analogs solved via single-crystal X-ray diffraction .

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